molecular formula C22H21N5O3 B3209857 N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyloxy)acetamide CAS No. 1060298-73-8

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyloxy)acetamide

Cat. No.: B3209857
CAS No.: 1060298-73-8
M. Wt: 403.4 g/mol
InChI Key: XIXGDPRWNBCIRR-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a phenyl group and at position 6 with an ethoxyethyl chain terminating in a 2-(m-tolyloxy)acetamide moiety. The m-tolyloxy group (3-methylphenoxy) introduces meta-substitution, influencing electronic and steric properties. Such modifications are critical for target binding and pharmacokinetics .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-16-6-5-9-18(14-16)30-15-20(28)23-12-13-29-21-11-10-19-24-25-22(27(19)26-21)17-7-3-2-4-8-17/h2-11,14H,12-13,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXGDPRWNBCIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyloxy)acetamide is a complex organic compound belonging to the class of triazolopyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest various mechanisms of action and therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_3

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its interactions with various biological targets. The presence of the triazole and pyridazine rings is crucial for its pharmacological properties.

Key Activities

  • Antimicrobial Activity :
    • Triazole derivatives have shown significant antimicrobial properties against various pathogens. Research indicates that compounds with similar structures exhibit potent activity against Mycobacterium tuberculosis and other bacterial strains .
  • Anticancer Potential :
    • Some studies suggest that triazolo[4,3-b]pyridazine derivatives can inhibit cancer cell proliferation by modulating specific signaling pathways involved in cell growth and apoptosis .
  • Anti-inflammatory Effects :
    • The compound may also exhibit anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The triazole moiety can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
  • Cell Signaling Modulation : The compound may alter cellular signaling pathways that are crucial for disease progression.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to this compound:

StudyCompound TestedBiological ActivityIC50/EC50 Values
6e (triazole derivative)Anti-tubercular1.35 μM
30a (quinolone-triazole hybrid)AntibacterialMIC: 0.125 μg/mL
29 (triazole-thione hybrid)AntimicrobialMIC: 0.046 μM

Notable Findings

  • In a study evaluating the anti-tubercular activity of various compounds, several derivatives showed significant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
  • Another study highlighted the antibacterial potency of quinolone-triazole hybrids against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Compound 891117-12-7 (CAS)
  • Structure : 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
  • Key Differences :
    • Substituent at triazolopyridazine: 3-methyl vs. 3-phenyl in the target compound.
    • Acetamide side chain: 4-ethoxyphenyl (para-substituted) vs. m-tolyloxy (meta-substituted).
AZD5153 (Bradbury et al., 2016)
  • Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one
  • Key Differences: Triazolopyridazine substituents: Methoxy group at position 3 and piperidylphenoxy side chain. Molecular weight: ~550 g/mol (higher than the target compound due to the piperazine ring).
  • Impact: The piperidylphenoxy group enhances binding to bromodomains, highlighting the role of bulky substituents in epigenetic target engagement .
C1632 (Maybridge)
  • Structure : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
  • Key Differences :
    • Acetamide linkage: Direct N-methylation vs. ethoxyethyl spacer in the target compound.
    • Substituent: 3-methyl-triazolopyridazine vs. 3-phenyl.
  • Impact : The ethoxyethyl spacer in the target compound may improve conformational flexibility, aiding in receptor interactions .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Targets
Target Compound ~438 3-phenyl, m-tolyloxy, ethoxyethyl 3.2 Not reported (structural focus)
891117-12-7 ~412 3-methyl, 4-ethoxyphenyl 2.8 Unknown
AZD5153 ~550 3-methoxy, piperidylphenoxy 4.1 Bromodomains (BET family)
C1632 ~324 3-methyl, N-methylacetamide 2.5 Lin28 inhibition
  • Meta vs. Para Substitution : The m-tolyloxy group in the target compound may reduce steric hindrance compared to para-substituted analogs, enhancing binding to planar active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyloxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyloxy)acetamide

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